2-ETHOXY-N-[2-(2-ETHOXYBENZAMIDO)PHENYL]BENZAMIDE
Overview
Description
2-ETHOXY-N-[2-(2-ETHOXYBENZAMIDO)PHENYL]BENZAMIDE is a synthetic organic compound known for its analgesic and anti-inflammatory properties. It is commonly used in the treatment of mild to moderate pain, including musculoskeletal and joint disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-[2-(2-ETHOXYBENZAMIDO)PHENYL]BENZAMIDE typically involves the reaction of salicylic amide with diethyl sulfate in the presence of sodium hydroxide. The reaction is carried out in an alcohol solution, and the product is precipitated and dried at temperatures between 50°C and 100°C .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-N-[2-(2-ETHOXYBENZAMIDO)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines.
Substitution: The compound can undergo substitution reactions, particularly with azo and diazo compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions with azo and diazo compounds are typically carried out under controlled conditions to prevent the formation of toxic gases.
Major Products Formed
Oxidation: Oxides of nitrogen.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-ETHOXY-N-[2-(2-ETHOXYBENZAMIDO)PHENYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its analgesic and anti-inflammatory properties, particularly in the treatment of pain and inflammation.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxybenzamide: Shares similar analgesic and anti-inflammatory properties.
Salicylamide: Another analgesic and anti-inflammatory compound with a similar mechanism of action.
Acetaminophen: Commonly used analgesic with a different chemical structure but similar therapeutic effects.
Uniqueness
2-ETHOXY-N-[2-(2-ETHOXYBENZAMIDO)PHENYL]BENZAMIDE is unique due to its specific chemical structure, which allows for targeted inhibition of COX enzymes and effective pain relief with minimal side effects .
Properties
IUPAC Name |
2-ethoxy-N-[2-[(2-ethoxybenzoyl)amino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-3-29-21-15-9-5-11-17(21)23(27)25-19-13-7-8-14-20(19)26-24(28)18-12-6-10-16-22(18)30-4-2/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZGESWMPSWHGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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